molecular formula C23H22ClN5O2 B2954500 3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-21-2

3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2954500
M. Wt: 435.91
InChI Key: ZLSBBDUDKLTSSV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that appears to contain several functional groups and structural features common in pharmaceuticals and biologically active compounds . These include a pyrimidopurine moiety, a benzyl group, and a chloromethylphenyl group. These groups are often found in compounds with biological activity, suggesting that this compound may also have potential biological effects .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidopurine core, which is a fused ring system containing both pyrimidine and purine rings. Attached to this core are a benzyl group, a methyl group, and a 3-chloro-4-methylphenyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the benzylic position . These can include nucleophilic substitutions and free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity, potential uses in medicine or other fields, and the development of efficient synthesis methods .

properties

IUPAC Name

3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-15-9-10-17(13-18(15)24)27-11-6-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-7-4-3-5-8-16/h3-5,7-10,13H,6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSBBDUDKLTSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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